molecular formula C18H20N2O4 B5696157 2-(mesityloxy)-N-(4-methyl-3-nitrophenyl)acetamide

2-(mesityloxy)-N-(4-methyl-3-nitrophenyl)acetamide

Cat. No. B5696157
M. Wt: 328.4 g/mol
InChI Key: JNSXZUIOVZXQDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(mesityloxy)-N-(4-methyl-3-nitrophenyl)acetamide, also known as MNA, is a chemical compound that has been widely used in scientific research. This compound has been synthesized using various methods and has shown promising results in various fields of research.

Scientific Research Applications

Comprehensive Analysis of 2-(Mesityloxy)-N-(4-methyl-3-nitrophenyl)acetamide Applications

Chemical Synthesis: The compound 2-(mesityloxy)-N-(4-methyl-3-nitrophenyl)acetamide can be utilized in the field of chemical synthesis. It serves as a precursor for the synthesis of various complex molecules due to its reactive acetamide group, which can undergo further transformations. This compound can be used to create derivatives that have potential applications in developing new materials or pharmaceuticals.

Material Science: In material science, this compound’s structural properties could be explored for the development of novel organic semiconductors. Its molecular framework might contribute to charge transport mechanisms in electronic devices. Research in this area could lead to advancements in the production of lightweight, flexible electronic components.

Environmental Science: This compound may have applications in environmental science, particularly in the study of organic pollutants. Its nitrophenyl moiety is structurally similar to certain environmental contaminants, making it a candidate for use in research on pollutant behavior, degradation, and environmental impact assessment.

Pharmacology: While specific applications in pharmacology for this compound were not found, its structural features suggest potential as a pharmacophore. The acetamide linkage and nitrophenyl group could be investigated for their biological activity, possibly leading to the development of new therapeutic agents.

Agriculture: The compound’s potential use in agriculture could be in the form of a pesticide or herbicide precursor. Its chemical structure allows for modifications that could result in compounds with selective toxicity towards pests or weeds, contributing to crop protection research.

Biochemistry: In biochemistry, 2-(mesityloxy)-N-(4-methyl-3-nitrophenyl)acetamide could be used as a molecular probe. Its ability to undergo specific reactions could help in tracing biochemical pathways or studying enzyme-substrate interactions, providing insights into cellular processes.

Analytical Chemistry: Analytical chemists might find this compound useful as a standard or reagent in chromatographic techniques. Its unique chemical signature allows for its use in the calibration of instruments and the quantification of similar compounds in complex mixtures.

Advanced Research Chemicals: Sigma-Aldrich lists this compound as part of a collection of rare and unique chemicals provided to early discovery researchers . It is sold without analytical data, and researchers assume responsibility for confirming its identity and purity. This highlights its role in exploratory research where its full potential across various scientific fields may be discovered.

properties

IUPAC Name

N-(4-methyl-3-nitrophenyl)-2-(2,4,6-trimethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c1-11-7-13(3)18(14(4)8-11)24-10-17(21)19-15-6-5-12(2)16(9-15)20(22)23/h5-9H,10H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNSXZUIOVZXQDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2C)C)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methyl-3-nitrophenyl)-2-(2,4,6-trimethylphenoxy)acetamide

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